molecular formula C18H20N2OS B4937946 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one

3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4937946
M. Wt: 312.4 g/mol
InChI Key: NHDFYHVZQKBGIU-UHFFFAOYSA-N
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Description

3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a butyl group at the 3-position and a 4-ethylphenyl group at the 5-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of a desiccant like calcium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the oxidative phosphorylation pathway in mycobacteria . This disruption leads to the inhibition of energy production, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-one

Uniqueness

What sets 3-Butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one apart from its similar compounds is its specific substitution pattern. The presence of a butyl group at the 3-position and a 4-ethylphenyl group at the 5-position imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-3-5-10-20-12-19-17-16(18(20)21)15(11-22-17)14-8-6-13(4-2)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDFYHVZQKBGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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